molecular formula C9H17NO2 B2695149 Ethyl 2-(piperidin-3-yl)acetate CAS No. 64995-88-6; 81290-45-1

Ethyl 2-(piperidin-3-yl)acetate

Cat. No.: B2695149
CAS No.: 64995-88-6; 81290-45-1
M. Wt: 171.24
InChI Key: RJFIWCWTENIBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(piperidin-3-yl)acetate is a heterocyclic ester featuring a piperidine ring substituted at the 3-position with an acetoxyethyl group. This compound is widely utilized in medicinal chemistry as a key intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor antagonists . Its stereochemistry (e.g., (S)- and (R)-enantiomers) is critical for modulating interactions with biological targets, as seen in the synthesis of allosteric inhibitors of mutant isocitrate dehydrogenase .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-piperidin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFIWCWTENIBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983549
Record name Ethyl (piperidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64995-88-6
Record name Ethyl (piperidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(piperidin-3-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl Derivatives

Ethyl 2-(piperidin-3-yl)acetate is often compared to its positional isomer, ethyl 2-(piperidin-4-yl)acetate (CAS 1126-09-6), which differs in the substitution position on the piperidine ring. Key distinctions include:

  • Synthetic Utility: The 3-yl derivative is preferred in asymmetric synthesis due to its chiral center, enabling enantioselective binding to enzymes . In contrast, the 4-yl isomer is less conformationally constrained, making it a flexible scaffold for non-chiral intermediates .
  • Physical Properties :
Property This compound (HCl salt) Ethyl 2-(piperidin-4-yl)acetate (HCl salt)
Melting Point 132–134°C Not reported
Optical Rotation (20°C) −9.7° (1 g/100 mL in methanol) N/A (achiral)

Stereoisomers: (S)- vs. (R)-Enantiomers

The enantiomers of this compound exhibit distinct pharmacological profiles:

  • (S)-Enantiomer : Used in the synthesis of PRMT5-substrate adaptor inhibitors, where stereochemistry enhances binding affinity .
  • (R)-Enantiomer : Demonstrated utility in LPAR1 antagonists, with modified pharmacokinetic properties .
  • Synthesis : Resolution via chiral HPLC or asymmetric reductive alkylation achieves >95% enantiomeric excess (ee) .

Heterocyclic Esters with Alternative Rings

Pyridine-Based Analogs

2-(Pyridin-3-yl)acetic acid (CAS 501-81-5) shares structural similarity but lacks the saturated piperidine ring. Key differences:

  • Reactivity : The aromatic pyridine ring increases electron-withdrawing effects, reducing ester hydrolysis rates compared to the piperidine analog .
  • Safety Profile : Pyridine derivatives exhibit higher acute toxicity (e.g., H319: serious eye irritation) , whereas piperidinyl esters are generally less hazardous .
Pyrimidine-Based Esters

This modification enhances hydrogen-bonding capacity, making it suitable for antimetabolite drug design .

Modified Derivatives: Functional Group Additions

Boc-Protected Derivatives

This contrasts with the unprotected amine in the parent compound, which requires HCl salt formation for handling .

Peptide-Conjugated Derivatives

Such modifications highlight the versatility of the this compound core in generating target-specific agents.

Industrial Relevance

  • Pharmaceuticals : Key intermediate in PRMT5 inhibitors (e.g., compound 19 in ) and LPAR1 antagonists .
  • Scale-Up : Suppliers like TCI Europe and Wuhan Xinxinjiali Biotech offer bulk quantities (purity >98%) under inert storage conditions .

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